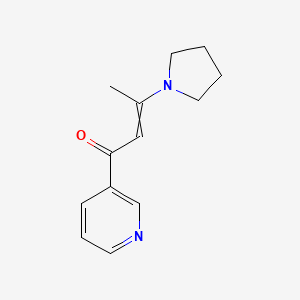
1-(Pyridin-3-yl)-3-(pyrrolidin-1-yl)but-2-en-1-one
Cat. No. B8624573
Key on ui cas rn:
90815-65-9
M. Wt: 216.28 g/mol
InChI Key: HSDDZIHBSLGUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04521422
Procedure details


To a solution of 16.32 g of 1-(3-pyridinyl)butan-1,3-dione in 200 ml of ethyl acetate was added 7.11 g of pyrrolidone. The mixture was stirred at room temperature and then the crystals were collected giving 7.0 g of 3-(1-pyrrolidinyl)-1-(3-pyridinyl)-2-buten-1-one, mp 116°-118° C.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[O:12])[CH2:8][C:9](=O)[CH3:10])[CH:2]=1.[NH:13]1[CH2:17][CH2:16][CH2:15][C:14]1=O>C(OCC)(=O)C>[N:13]1([C:9]([CH3:10])=[CH:8][C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:12])[CH2:17][CH2:16][CH2:15][CH2:14]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.32 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C(CC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
7.11 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C(=CC(=O)C=1C=NC=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
